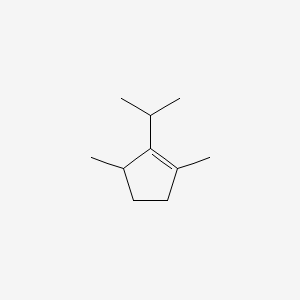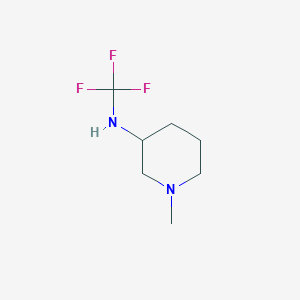
6-Chloro-4-ethoxypteridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-ethoxypteridin-2-amine is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. The presence of a chlorine atom at the 6-position and an ethoxy group at the 4-position makes this compound unique and potentially useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-ethoxypteridin-2-amine typically involves the chlorination of 2,4-diaminopteridine derivatives. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification process can be streamlined using techniques like column chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-4-ethoxypteridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used under mild conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Major Products Formed
Substitution: Formation of 6-amino or 6-thio derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Aplicaciones Científicas De Investigación
6-Chloro-4-ethoxypteridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a fluorescent probe.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-ethoxypteridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and ethoxy groups play a crucial role in binding to the active site of the target molecule, leading to inhibition or activation of the target’s function. The compound can also interfere with DNA synthesis by intercalating between DNA bases, thereby inhibiting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-aminopteridine: Lacks the ethoxy group, making it less hydrophobic.
4-Ethoxy-2-aminopteridine: Lacks the chlorine atom, affecting its reactivity.
6-Chloro-4-methoxypteridine: Has a methoxy group instead of an ethoxy group, altering its steric and electronic properties.
Uniqueness
6-Chloro-4-ethoxypteridin-2-amine is unique due to the presence of both chlorine and ethoxy groups, which enhance its reactivity and potential biological activity. The combination of these functional groups allows for a broader range of chemical modifications and applications compared to its analogs.
Propiedades
Fórmula molecular |
C8H8ClN5O |
|---|---|
Peso molecular |
225.63 g/mol |
Nombre IUPAC |
6-chloro-4-ethoxypteridin-2-amine |
InChI |
InChI=1S/C8H8ClN5O/c1-2-15-7-5-6(13-8(10)14-7)11-3-4(9)12-5/h3H,2H2,1H3,(H2,10,11,13,14) |
Clave InChI |
PQNMRHWTSFOODB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=NC2=NC=C(N=C21)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13946841.png)
![4-Chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13946843.png)



![Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-](/img/structure/B13946865.png)






